E 2078 Metabolic Stability vs. Native Dynorphin A (1–8): In Vitro Blood Degradation Kinetics in Rhesus Monkey
E 2078 demonstrates marked metabolic stability in rhesus monkey blood compared to native dynorphin A (1–8). The native peptide is completely cleared from rhesus monkey blood after 30 minutes of in vitro incubation at 37°C, whereas E 2078 remains 91% intact under identical conditions [1]. Minor biotransformation products from E 2078, comprising E(1–4), E(1–5), and E(3–6) fragments, constituted less than 5% of total starting peptide material [1].
| Evidence Dimension | In vitro stability in rhesus monkey blood at 37°C |
|---|---|
| Target Compound Data | ~91% intact parent compound remaining after 30 minutes |
| Comparator Or Baseline | Native dynorphin A (1–8): 0% intact parent compound remaining after 30 minutes |
| Quantified Difference | Complete clearance of native peptide vs. minimal degradation of E 2078 under identical conditions |
| Conditions | In vitro incubation at 37°C in freshly drawn rhesus monkey blood; analysis via MALDI mass spectrometry |
Why This Matters
This 30-minute differential in blood stability directly impacts experimental feasibility, as native dynorphin A (1–8) cannot be reliably studied in ex vivo or in vivo systems without continuous infusion or peptidase inhibitor co-administration.
- [1] Yu J, Butelman ER, Woods JH, Chait BT, Kreek MJ. Dynorphin A (1-8) analog, E-2078, is stable in human and rhesus monkey blood. J Pharmacol Exp Ther. 1997 Mar;280(3):1147-51. PMID: 9067297. View Source
